N-(indolin-5-yl)pyrazine-2-carboxamide N-(indolin-5-yl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1405325-23-6
VCID: VC6358857
InChI: InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18)
SMILES: C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3
Molecular Formula: C13H12N4O
Molecular Weight: 240.266

N-(indolin-5-yl)pyrazine-2-carboxamide

CAS No.: 1405325-23-6

Cat. No.: VC6358857

Molecular Formula: C13H12N4O

Molecular Weight: 240.266

* For research use only. Not for human or veterinary use.

N-(indolin-5-yl)pyrazine-2-carboxamide - 1405325-23-6

Specification

CAS No. 1405325-23-6
Molecular Formula C13H12N4O
Molecular Weight 240.266
IUPAC Name N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide
Standard InChI InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18)
Standard InChI Key OVXYBPQSJRYJES-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3

Introduction

Structural and Chemical Characteristics

Core Scaffold Design

N-(Indolin-5-yl)pyrazine-2-carboxamide belongs to the indoline-carboxamide family, distinguished by a saturated bicyclic indoline system (a benzene fused to a five-membered nitrogen-containing ring) substituted at the 5-position with a pyrazine-2-carboxamide group. The amide linker between the indoline and pyrazine moieties is critical for hydrogen-bonding interactions with biological targets, as demonstrated in analogous MAO-B inhibitors . The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, contributes to π-π stacking and dipole interactions within enzyme active sites .

Comparative Analysis with Indole-Based Analogs

Structurally similar indole-5-carboxamides, such as N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e), exhibit potent MAO-B inhibition (IC~50~ = 0.78 µM) and high selectivity (SI > 120) . Replacing indole’s unsaturated five-membered ring with indoline’s saturated system could alter conformational flexibility and electronic properties, potentially modulating target affinity. For instance, saturation may reduce planarity, affecting penetration into hydrophobic binding pockets .

Synthetic Methodologies

Microwave-Assisted Amide Coupling

A robust route for synthesizing indole- and pyrazine-carboxamides involves microwave-assisted coupling reactions. For example:

  • Intermediate Preparation: 5-Nitroindole derivatives are synthesized via nucleophilic substitution (e.g., 5-nitroindole with 3-fluorobenzoyl chloride under NaH/DMF) .

  • Reduction: Nitro groups are reduced to amines using Fe/NH~4~Cl in EtOH/H~2~O .

  • Amide Bond Formation: Carboxylic acids (e.g., pyrazine-2-carboxylic acid) are coupled with amine intermediates using HATU/DIPEA in DMF under microwave irradiation (116°C, 45 min) .

Adapting this protocol for indoline-5-amine would involve analogous steps, though reduction conditions must preserve the saturated indoline ring.

Alternative Routes for Pyrazine Functionalization

Phenoxypyrazine-2-carboxamides, such as TGR5 agonists, are synthesized via nucleophilic aromatic substitution (SNAr) of chloropyrazine esters with phenols, followed by saponification and amide coupling . For N-(indolin-5-yl)pyrazine-2-carboxamide, SNAr at pyrazine’s 3-position with indoline-5-amine could be explored, though steric hindrance may necessitate optimized conditions.

Pharmacological Profile of Analogous Compounds

MAO-B Inhibition

Indole-5-carboxamides demonstrate competitive MAO-B inhibition, with compound 4e exhibiting a K~i~ of 94.52 nM . Key SAR insights include:

  • N-Substitution: Bulky substituents (e.g., 3-fluorobenzoyl) enhance MAO-B affinity by occupying hydrophobic subpockets.

  • Amide Linker: Reversing the amide orientation or replacing it with esters abolishes activity .

  • Heterocycle Choice: Pyrazine outperforms pyridine and pyridazine in potency, likely due to optimized electronic interactions .

CompoundR GroupMAO-B IC~50~ (µM)Selectivity Index (MAO-B/MAO-A)
4e3-Fluorobenzoyl0.78>120
4b4-Fluorobenzyl1.65>60
VIIIndazole-5-carboxamide3.30~10

Table 1: MAO-B inhibitory activities of select carboxamide analogs .

TGR5 Agonist Activity

Pyrazine-2-carboxamides with phenoxy substituents (e.g., compound 18k) act as potent TGR5 agonists (EC~50~ = 28 nM), stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo . The indoline variant’s activity would depend on its ability to engage TGR5’s bile acid-binding domain, which favors planar aromatic systems .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking of indole-5-carboxamides into MAO-B (PDB: 2V5Z) reveals:

  • The pyrazine ring forms π-π interactions with Tyr398.

  • The 3-fluorobenzoyl group occupies the entrance cavity, while the amide linker hydrogen-bonds with Gln206 .
    Indoline’s saturated ring may disrupt these interactions, necessitating substituent optimization for cavity accommodation.

Kinetic Analysis

Compound 4e exhibits competitive inhibition, indicating direct competition with substrate (e.g., dopamine) for the MAO-B active site . A Lineweaver-Burk plot confirms increased K~m~ with unchanged V~max~, consistent with reversible binding.

Therapeutic Implications

Neurodegenerative Diseases

MAO-B inhibitors delay dopamine degradation, offering symptomatic relief in Parkinson’s disease (PD). The selectivity of carboxamides like 4e reduces tyramine-induced hypertension (“cheese effect”) compared to non-selective inhibitors .

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